molecular formula C16H13N7O3 B2816546 N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 2034530-88-4

N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No. B2816546
CAS RN: 2034530-88-4
M. Wt: 351.326
InChI Key: FWLLMRBRWKNGJZ-UHFFFAOYSA-N
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Description

The compound “N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-6-oxo-1,6-dihydropyridine-3-carboxamide” is a complex organic molecule. It contains an oxadiazole ring, which is a five-membered heterocyclic ring that possesses two carbons, one oxygen atom, and two nitrogen atoms . Oxadiazole derivatives are known for their broad range of chemical and biological properties and are widely studied by researchers . They are frequently encountered in active pharmaceutical ingredients with various therapeutic focus .


Synthesis Analysis

The synthesis of oxadiazole derivatives can be achieved through various methods. One efficient method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .


Molecular Structure Analysis

The molecular structure of oxadiazole derivatives has been studied using single crystal X-ray diffraction methods . Intramolecular hydrogen bonding between the N atom of the oxadiazole moiety and NH2 group was revealed .


Chemical Reactions Analysis

Oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond . This property is actively employed in organic synthesis . The reaction scope includes aryl, hetaryl, and cycloalkyl amidoxime and isatoic anhydrides with different substituents in the aromatic ring as well as at the amide N atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of oxadiazole derivatives can vary depending on their structure. For example, the presence of two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .

Scientific Research Applications

Synthesis and Characterization

Research into heterocyclic compounds has led to the development of novel N- and S-substituted 1,3,4-oxadiazole derivatives, showcasing the synthesis and characterization of complex molecules containing 1,2,4-triazole, 1,3,4-thia-, and oxadiazole rings. These synthesized compounds were elucidated through spectral and analytical data, indicating the vast potential for the design of new molecules with specific functionalities (El‐Sayed et al., 2008).

Antihypertensive Potential

A study on novel 1,2,4-oxadiazole heterocyclic compounds containing a 2‐H‐Pyranopyridine‐2‐one moiety revealed their expected hypertensive activity. These compounds, prepared from ethyl 2H-pyrano[2,3-b] pyridine-3-carboxylate, demonstrate the therapeutic potential of complex heterocyclic molecules in treating hypertension (Kumar & Mashelker, 2007).

Biological Assessment

The synthesis of novel 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides has been explored, with a focus on developing a method for creating these compounds and conducting a biological assessment of their properties. This research presents a synthetic approach for obtaining new functionalized triazolo[4,3-a]pyridine derivatives, highlighting the versatility and potential biological significance of such molecules (Karpina et al., 2019).

Antimicrobial Activity

Research into chromone-linked 2-pyridone fused with 1,2,4-triazoles, 1,2,4-triazines, and 1,2,4-triazepines ring systems has demonstrated the synthesis of novel compounds with significant antimicrobial activity. This study showcases the potential of integrating heterocyclic compounds into drug development strategies aimed at combating microbial resistance (Ali & Ibrahim, 2010).

Future Directions

Oxadiazole derivatives have a wide range of applications in medicinal chemistry, material science, and as high energy molecules . Therefore, the development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . Future research could focus on exploring new synthetic routes and investigating the potential applications of these compounds in various fields.

properties

IUPAC Name

N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-6-oxo-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N7O3/c1-9-19-16(26-22-9)10-4-5-23-12(6-10)20-21-13(23)8-18-15(25)11-2-3-14(24)17-7-11/h2-7H,8H2,1H3,(H,17,24)(H,18,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWLLMRBRWKNGJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)C4=CNC(=O)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-6-oxo-1H-pyridine-3-carboxamide

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